molecular formula C8H6Cl2O2 B1627677 4-(Dichloromethyl)benzoic acid CAS No. 5278-91-1

4-(Dichloromethyl)benzoic acid

Cat. No.: B1627677
CAS No.: 5278-91-1
M. Wt: 205.03 g/mol
InChI Key: ZBWFBZYDFGYXIG-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)benzoic acid is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzoic acid where two chlorine atoms are attached to the methyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethyl)benzoic acid typically involves the chlorination of 4-methylbenzoic acid. One common method includes the use of dibenzoyl peroxide as a catalyst to facilitate the chlorination process. The reaction proceeds through the following steps :

    Chlorination: 4-methylbenzoic acid is treated with chlorine gas in the presence of dibenzoyl peroxide, resulting in the formation of this compound.

    Purification: The crude product is purified through recrystallization or other suitable purification techniques to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity while minimizing energy consumption and waste generation .

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with microbial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dichloromethyl)benzoic acid is unique due to its specific dichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(dichloromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWFBZYDFGYXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598448
Record name 4-(Dichloromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5278-91-1
Record name 4-(Dichloromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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